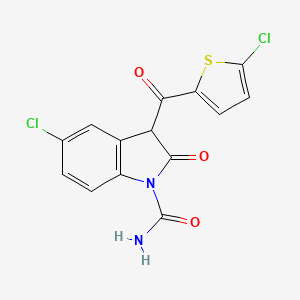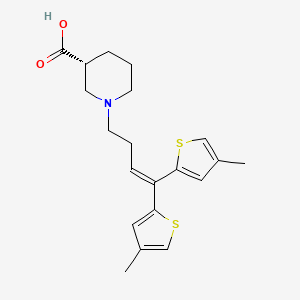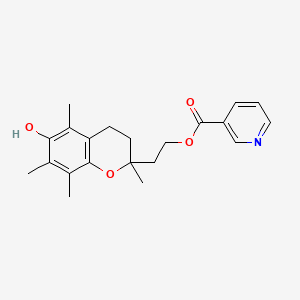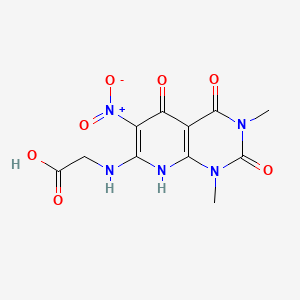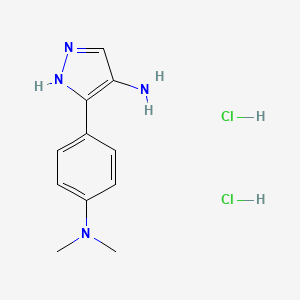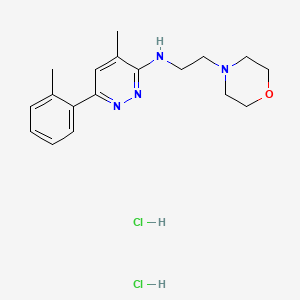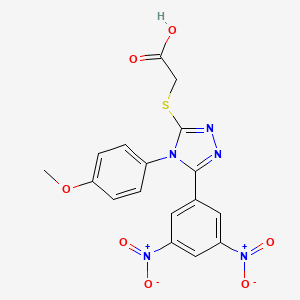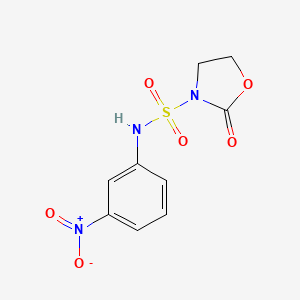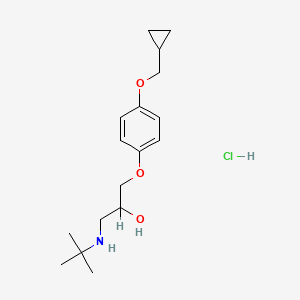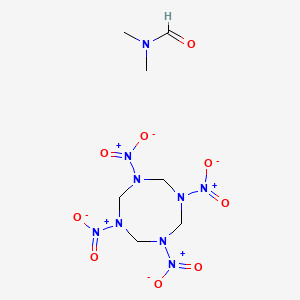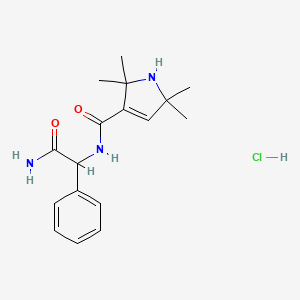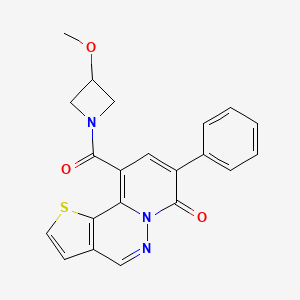
Azetidine, 3-methoxy-1-((7-oxo-8-phenyl-7H-pyrido(1,2-b)thieno(2,3-d)pyridazin-10-yl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine, 3-methoxy-1-((7-oxo-8-phenyl-7H-pyrido(1,2-b)thieno(2,3-d)pyridazin-10-yl)carbonyl)- is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . This particular compound features a methoxy group and a pyrido-thieno-pyridazinyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine derivatives typically involves the formation of the azetidine ring through cyclization reactions. One common method is the aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of imines with alkenes . For the specific compound , the synthetic route may involve the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under photochemical conditions.
Introduction of the Methoxy Group: This step may involve the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.
Attachment of the Pyrido-Thieno-Pyridazinyl Moiety: This can be accomplished through a series of condensation reactions involving the appropriate starting materials.
Industrial Production Methods
Industrial production of azetidine derivatives often involves scalable synthetic routes that can be optimized for yield and purity. These methods may include continuous flow reactions and the use of automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Azetidine derivatives, including the compound , can undergo various types of chemical reactions due to the ring strain and the presence of functional groups. Some common reactions include:
Oxidation: Azetidines can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction of azetidines can lead to the formation of amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Azetidine, 3-methoxy-1-((7-oxo-8-phenyl-7H-pyrido(1,2-b)thieno(2,3-d)pyridazin-10-yl)carbonyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of azetidine derivatives involves their interaction with specific molecular targets and pathways. The ring strain in azetidines makes them highly reactive, allowing them to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition or activation of specific pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
Azetidine, 3-methoxy-1-((7-oxo-8-phenyl-7H-pyrido(1,2-b)thieno(2,3-d)pyridazin-10-yl)carbonyl)- is unique due to its specific structural features, including the methoxy group and the pyrido-thieno-pyridazinyl moiety
Properties
CAS No. |
110924-90-8 |
|---|---|
Molecular Formula |
C21H17N3O3S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
13-(3-methoxyazetidine-1-carbonyl)-11-phenyl-3-thia-8,9-diazatricyclo[7.4.0.02,6]trideca-1(13),2(6),4,7,11-pentaen-10-one |
InChI |
InChI=1S/C21H17N3O3S/c1-27-15-11-23(12-15)20(25)17-9-16(13-5-3-2-4-6-13)21(26)24-18(17)19-14(10-22-24)7-8-28-19/h2-10,15H,11-12H2,1H3 |
InChI Key |
CMLWYJJXQXLJTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)C(=O)C2=C3C4=C(C=CS4)C=NN3C(=O)C(=C2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




